molecular formula C19H24N2O2 B2908759 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide CAS No. 852367-39-6

2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide

Cat. No.: B2908759
CAS No.: 852367-39-6
M. Wt: 312.413
InChI Key: WZWPIRFFPJNBMH-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide is a complex organic compound featuring an indole ring system, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide typically involves the following steps:

  • Indole Derivative Formation: The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis.

  • Oxidation Reaction: The indole derivative undergoes oxidation to form the 2-oxo group.

  • Amide Bond Formation: The final step involves the reaction of the oxidized indole with 3,3,5-trimethylcyclohexylamine under suitable conditions to form the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The indole ring can be oxidized to form the 2-oxo group.

  • Amide Bond Formation: The reaction between the oxidized indole and 3,3,5-trimethylcyclohexylamine forms the amide bond.

  • Substitution Reactions: Various substituents can be introduced to the indole ring to modify its properties.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Amide Bond Formation: Reagents such as carbodiimides (e.g., DCC, EDC) and coupling agents (e.g., HATU) are used to facilitate amide bond formation.

  • Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., Grignard reagents) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Indole-3-carboxylic acid derivatives.

  • Amide Products: Various amide derivatives depending on the substituents.

  • Substitution Products: Halogenated indoles and other substituted indole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Indole-3-acetic acid (IAA): A naturally occurring plant hormone with similar structural features.

  • Tryptophol: Another indole derivative with potential biological activity.

  • β-carboline derivatives: Compounds with fused indole structures used in various biological applications.

Uniqueness: 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide is unique due to its specific structural modifications, which may confer distinct biological and chemical properties compared to other indole derivatives.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12-8-13(10-19(2,3)9-12)21-18(23)17(22)15-11-20-16-7-5-4-6-14(15)16/h4-7,11-13,20H,8-10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWPIRFFPJNBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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